3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-methylbenzenesulfonyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-methylbenzenesulfonyl)urea is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, and a urea moiety linked to a methylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-methylbenzenesulfonyl)urea typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from basic organic molecules.
Chlorination: The chlorination of the pyridine ring is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Urea Formation: The final step involves the formation of the urea moiety by reacting the sulfonylated pyridine derivative with an isocyanate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and often involve continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzene ring.
Reduction: Reduction reactions can target the nitro groups if present in derivatives of this compound.
Substitution: The chlorine and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-methylbenzenesulfonyl)urea has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-methylbenzenesulfonyl)urea involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in inflammatory and cancer pathways.
Pathways Involved: Inhibition of key enzymes in the inflammatory cascade, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
2,3-dichloro-5-(trifluoromethyl)pyridine: Used in crop protection products.
2-chloro-5-(trifluoromethyl)pyridine: Another intermediate in the synthesis of agrochemicals.
3-chloro-2-fluoro-5-(trifluoromethyl)pyridine: Utilized in the synthesis of pharmaceuticals.
Uniqueness
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(4-methylbenzenesulfonyl)urea is unique due to its combination of a pyridine ring with both chlorine and trifluoromethyl groups, and a urea moiety linked to a sulfonyl group. This structure imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds .
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methylphenyl)sulfonylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3O3S/c1-8-2-4-10(5-3-8)25(23,24)21-13(22)20-12-11(15)6-9(7-19-12)14(16,17)18/h2-7H,1H3,(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTHHICYHLVQNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.